Cas no 1805179-97-8 (Methyl 3-bromomethyl-5-cyano-4-methylbenzoate)

Methyl 3-bromomethyl-5-cyano-4-methylbenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-bromomethyl-5-cyano-4-methylbenzoate
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- インチ: 1S/C11H10BrNO2/c1-7-9(5-12)3-8(11(14)15-2)4-10(7)6-13/h3-4H,5H2,1-2H3
- InChIKey: MPOSQVPCAGNNAY-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=C(C(=O)OC)C=C(C#N)C=1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 284
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 2.4
Methyl 3-bromomethyl-5-cyano-4-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015009737-500mg |
Methyl 3-bromomethyl-5-cyano-4-methylbenzoate |
1805179-97-8 | 97% | 500mg |
806.85 USD | 2021-06-21 | |
Alichem | A015009737-250mg |
Methyl 3-bromomethyl-5-cyano-4-methylbenzoate |
1805179-97-8 | 97% | 250mg |
499.20 USD | 2021-06-21 | |
Alichem | A015009737-1g |
Methyl 3-bromomethyl-5-cyano-4-methylbenzoate |
1805179-97-8 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Methyl 3-bromomethyl-5-cyano-4-methylbenzoate 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
Methyl 3-bromomethyl-5-cyano-4-methylbenzoateに関する追加情報
Methyl 3-bromomethyl-5-cyano-4-methylbenzoate: A Comprehensive Overview
Methyl 3-bromomethyl-5-cyano-4-methylbenzoate, with the CAS number 1805179-97-8, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate ester functional group, a bromomethyl substituent, and a cyano group. The combination of these functional groups makes it a versatile building block for various chemical reactions and applications.
The synthesis of Methyl 3-bromomethyl-5-cyano-4-methylbenzoate typically involves multi-step organic reactions, often starting from aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. This compound is particularly valuable in the preparation of advanced materials, such as high-performance polymers and functional coatings.
One of the most notable applications of Methyl 3-bromomethyl-5-cyano-4-methylbenzoate is in the field of drug discovery. Its bromomethyl group serves as an excellent leaving group, facilitating nucleophilic substitutions that are crucial in medicinal chemistry. Researchers have explored its potential in designing bioactive molecules targeting various therapeutic areas, including cancer and infectious diseases.
In materials science, this compound has been utilized as a monomer for synthesizing novel polymeric materials with tailored properties. For instance, its cyano group can participate in hydrogen bonding, enhancing the mechanical strength and thermal stability of resulting polymers. Recent studies have demonstrated its effectiveness in creating advanced composites for aerospace and automotive industries.
The structural versatility of Methyl 3-bromomethyl-5-cyano-4-methylbenzoate also makes it a valuable reagent in organic synthesis. Its methyl ester group can be readily converted into other functional groups, enabling the construction of complex molecular architectures. This property has been exploited in the synthesis of natural product analogs and synthetic intermediates.
From an environmental perspective, researchers have investigated the biodegradation pathways of Methyl 3-bromomethyl-5-cyano-4-methylbenzoate. Understanding its environmental fate is crucial for assessing its safety and sustainability in industrial applications. Recent findings suggest that it undergoes microbial degradation under specific conditions, which aligns with global efforts to develop eco-friendly chemical processes.
In conclusion, Methyl 3-bromomethyl-5-cyano-4-methylbenzoate stands as a pivotal compound in modern chemistry, offering diverse applications across multiple disciplines. Its unique structure and reactivity continue to inspire innovative research directions, ensuring its relevance in both academic and industrial settings for years to come.
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